molecular formula C7H8N4 B2473997 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine CAS No. 1496649-55-8

1-methyl-1H-imidazo[4,5-c]pyridin-2-amine

Cat. No.: B2473997
CAS No.: 1496649-55-8
M. Wt: 148.169
InChI Key: FGNXJFLAIHICBV-UHFFFAOYSA-N
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Description

1-methyl-1H-imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. It is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include “1-methyl-1h-imidazo[4,5-c]pyridin-2-amine”, are known to interact with a broad range of targets due to their versatile chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to influence many cellular pathways necessary for the proper functioning of cells . They can interact with their targets and induce changes that lead to their observed biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence many cellular pathways necessary for the proper functioning of cells . They can affect the functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more .

Pharmacokinetics

It’s worth noting that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents , could potentially be influenced by environmental conditions such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst. The reaction conditions often include refluxing in a polar solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-imidazo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

1-methyl-1H-imidazo[4,5-c]pyridin-2-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-methyl-1H-imidazo[4,5-c]pyridin-2-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of the methyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-methylimidazo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-6-2-3-9-4-5(6)10-7(11)8/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNXJFLAIHICBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496649-55-8
Record name 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
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